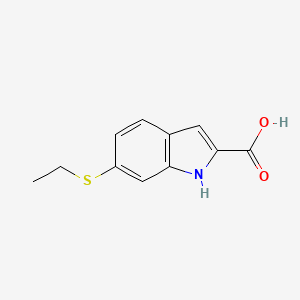

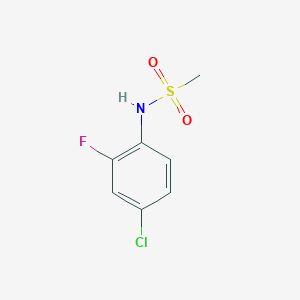

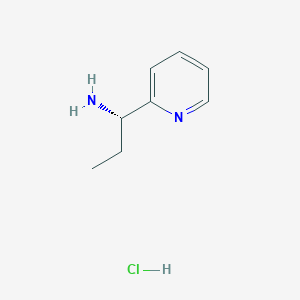

6-(ethylthio)-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would involve identifying the compound’s chemical structure, including its molecular formula and the arrangement of atoms and bonds.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

1. Electrochemical Copolymerization and Catalysis

6-(Ethylthio)-1H-Indole-2-carboxylic acid and similar compounds, such as indole-6-carboxylic acid (ICA), have been utilized in electrochemical copolymerization processes. In a study, ICA and 3,4-ethylenedioxythiophene (EDOT) were copolymerized on stainless steel electrodes. The resulting poly(indole-6-carboxylic acid-co-3,4-ethylenedioxythiophene) showed promising applications in catalysis, particularly for methanol oxidation, demonstrating its potential in electrocatalyst support materials (Wu et al., 2015).

2. Synthetic Intermediates

Compounds structurally related to 6-(Ethylthio)-1H-Indole-2-carboxylic acid, such as ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, have been synthesized from 2-ethoxycarbonyl-1H-indole-4-, 6- and 7-methanesulfonic acids. These synthetic intermediates are useful in organic chemistry for various transformations, highlighting the versatility of indole-2-carboxylic acid derivatives (Pete et al., 2006).

3. Oligomerization and Chemical Synthesis

Indole derivatives, including those similar to 6-(Ethylthio)-1H-Indole-2-carboxylic acid, have been used in oligomerization reactions with thiols. These reactions yield complex compounds like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid, indicating the potential of these derivatives in creating new molecular structures (Mutulis et al., 2008).

4. Synthesis and Characterization of Derivatives

A series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids were synthesized from 1-Propyl-1H-indole-2-carboxylic acid, a compound structurally similar to 6-(Ethylthio)-1H-Indole-2-carboxylic acid. These derivatives have been characterized and explored for their antibacterial and antifungal activities, demonstrating the biomedical potential of indole-2-carboxylic acid derivatives (Raju et al., 2015).

5. Application in Electrochromic Devices

Indole derivatives like poly(indole-6-carboxylic acid) have been investigated for use in electrochromic devices (ECDs). These materials exhibit fast switching times and high optical contrast, demonstrating the potential of indole derivatives in the development of new electrochromic materials (Nie et al., 2010).

Safety And Hazards

This would involve assessing the compound’s toxicity and any risks associated with its handling and disposal.

Orientations Futures

This would involve discussing potential areas for further research, such as new synthetic methods, applications, or modifications of the compound.

For a specific compound like “6-(ethylthio)-1H-indole-2-carboxylic acid”, you would need to consult scientific literature or databases for information. If the compound is novel or not widely studied, it may be necessary to conduct original research to obtain this information. Please consult with a chemist or a relevant expert for more detailed and specific information.

Propriétés

IUPAC Name |

6-ethylsulfanyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQSBIBCZROABS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(ethylthio)-1H-indole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)

![3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412412.png)

![4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2412414.png)

![4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2412416.png)

![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2412419.png)